molecular formula C22H22N2O6 B340138 HEPTYL 4-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE

HEPTYL 4-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE

Cat. No.: B340138
M. Wt: 410.4 g/mol
InChI Key: ZVWSITYHKBCOFK-UHFFFAOYSA-N
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Description

Heptyl 4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate is a complex organic compound with the molecular formula C22H22N2O6 and a molecular weight of 410.42 g/mol . This compound is characterized by the presence of a heptyl ester group, a nitro group, and a dioxoisoindoline moiety, making it a unique and interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HEPTYL 4-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE typically involves the esterification of 4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid with heptanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

Heptyl 4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Heptyl 4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of HEPTYL 4-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The dioxoisoindoline moiety may also play a role in modulating the compound’s activity by interacting with specific enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Heptyl 4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate is unique due to its longer heptyl ester chain, which can influence its solubility, reactivity, and biological activity compared to its shorter-chain analogs .

Properties

Molecular Formula

C22H22N2O6

Molecular Weight

410.4 g/mol

IUPAC Name

heptyl 4-(4-nitro-1,3-dioxoisoindol-2-yl)benzoate

InChI

InChI=1S/C22H22N2O6/c1-2-3-4-5-6-14-30-22(27)15-10-12-16(13-11-15)23-20(25)17-8-7-9-18(24(28)29)19(17)21(23)26/h7-13H,2-6,14H2,1H3

InChI Key

ZVWSITYHKBCOFK-UHFFFAOYSA-N

SMILES

CCCCCCCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-]

Canonical SMILES

CCCCCCCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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